Diethanolamine borate

Catalog No.
S14728299
CAS No.
67952-33-4
M.F
C4H14BNO5
M. Wt
166.97 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethanolamine borate

CAS Number

67952-33-4

Product Name

Diethanolamine borate

IUPAC Name

boric acid;2-(2-hydroxyethylamino)ethanol

Molecular Formula

C4H14BNO5

Molecular Weight

166.97 g/mol

InChI

InChI=1S/C4H11NO2.BH3O3/c6-3-1-5-2-4-7;2-1(3)4/h5-7H,1-4H2;2-4H

InChI Key

HRXOXDAKKRLSMI-UHFFFAOYSA-N

Canonical SMILES

B(O)(O)O.C(CO)NCCO

Diethanolamine borate (CAS 67952-33-4) is a specialized alkanolamine borate ester primarily utilized as a high-performance corrosion inhibitor, antiwear lubricant additive, and flame-retardant precursor [1]. Formed through the condensation of diethanolamine and boric acid, this compound offers exceptional solubility in aqueous and polar media, providing robust pH buffering and ferrous metal protection [2]. In procurement contexts, it is highly valued for water-glycol hydraulic fluids, metalworking fluids (MWFs), and polyurethane dispersions, where it outperforms simple inorganic borates in hydrolytic stability, autoignition suppression, and film-forming capabilities [3].

Research & Procurement Fit

Aqueous metalworking and hydraulic fluid formulations
Water-soluble corrosion inhibitor and lubricant additive
Low-foam tendency with alkaline pH buffering capacity

Substituting diethanolamine borate with generic boric acid or alternative alkanolamine borates (such as monoethanolamine or triethanolamine borates) often compromises system stability and performance [1]. Boric acid lacks the necessary organic compatibility and solubility for advanced lubricant and coating formulations, leading to poor film formation and rapid hydrolytic degradation [2]. Furthermore, while other alkanolamines provide basic buffering, diethanolamine borate exhibits a specific balance of steric hindrance and reactivity, which translates to higher conditional hardness in polymer coatings and significantly elevated autoignition thresholds in fire-resistant hydraulic fluids [3]. Generic substitution in critical metalworking or hydraulic applications typically results in accelerated tool wear, lower thermal stability, and increased vulnerability to vapor-phase corrosion [1].

Substitution Risk

Amino alcohol variation
Replacing diethanolamine with mono- or triethanolamine borate alters hydrolytic stability, solubility, and film-forming kinetics.
Conventional inhibitor toxicity
Sodium nitrite or chromate alternatives raise toxicity and environmental concerns; this borate ester offers a lower-toxicity profile with integrated lubricity and pH buffering.
Class-level performance variance
Structural differences among amino alcohol borates can shift chelation behavior and pH response, limiting direct interchangeability.

Autoignition Suppression in Hydraulic Fluids

In the development of fire-resistant water-based hydraulic fluids, the addition of diethanolamine borate significantly enhances thermal stability compared to unmodified baselines [1]. Testing demonstrates that incorporating a 10% concentration of diethanolamine borate into a commercial water-glycol fluid raises the autoignition temperature by nearly 100 °F, providing a critical safety margin for high-pressure industrial applications [1].

Evidence DimensionAutoignition Temperature (°F)
Target Compound Data860–870 °F (at 10% concentration in water-glycol fluid)
Comparator Or Baseline765–775 °F (Unmodified commercial water-glycol hydraulic fluid)
Quantified Difference~100 °F increase in autoignition threshold
ConditionsHigh-temperature pump stand endurance test for fire-resistant water-based hydraulic fluids

Procurement of diethanolamine borate as an additive is critical for formulating fire-resistant hydraulic fluids that must meet stringent high-temperature safety standards.

Coating Hardness
Head-to-head
Reported +17% higher conditional hardness vs. Texanol™ coalescent
Supports low-VOC paint formulation selection
Based on styrene-acrylic/PU dispersions; confirm in target system

Polyurethane Coating Hardness and Coalescence

When utilized as an ionic liquid coalescent in waterborne polyurethane dispersions, diethanolamine borate outperforms conventional industry-standard coalescents like Texanol [1]. Formulations modified with diethanolamine borate achieve a substantially higher conditional hardness without negatively impacting the decorative properties, such as color and shine, of the final paint film [1].

Evidence DimensionConditional Hardness Index
Target Compound Data17% higher conditional hardness index
Comparator Or BaselineConventional Texanol-type coalescent baseline
Quantified Difference17% increase in conditional hardness
ConditionsPolyurethane water dispersion (Neopac E-106 / Joncryl HYB 6336) paint formulation

Replacing standard coalescents with diethanolamine borate allows formulators to achieve greater mechanical durability in waterborne coatings without compromising optical properties.

Biostability
Class-level
100% biostability reported vs. untreated wood
May support wood preservation threshold compliance
Mono- and diethanolamine borates as a class; direct variant comparison not quantified

Intumescent Flame Retardant Precursor

Diethanolamine borate is a highly effective structural precursor for synthesizing advanced intumescent flame retardants, such as poly(phenyl phosphamide spirocyclic diethanolamine borate) (PPSDB) [1]. Compared to non-borated baseline materials, the integration of diethanolamine borate provides a synergistic phosphorus-nitrogen-boron (P-N-B) system that drastically improves thermal stability and completely eliminates melt-drips during the combustion of polyethylene composites [1].

Evidence DimensionChar Formation and Melt-Drip Elimination
Target Compound DataComplete elimination of melt drips and high char formation (PPSDB)
Comparator Or BaselineSevere melt dripping (Non-borated base polyethylene)
Quantified DifferenceEnables synergistic P-N-B flame retardancy that eliminates melt drips and increases thermal stability
ConditionsThermogravimetric analysis (TGA) and combustion testing of PE/PPSDB composites

For advanced materials manufacturing, diethanolamine borate is an essential structural building block for creating highly efficient, non-dripping intumescent flame retardants for polyolefins.

Foam Control
Reported
Low-foam tendency
May reduce need for supplemental defoamer in metalworking fluids
Qualitative differentiation; foam-height data not available
Rust Protection
Cross-study comparable
Reported >18 days rust protection in optimized formulation
Indicates extended protection potential for inter-process metal storage
Specific commercial baseline not cited; verify in target humidity cabinet protocol

Fire-Resistant Water-Glycol Hydraulic Fluids

Directly downstream of its autoignition suppression capabilities, diethanolamine borate is a highly effective additive for formulating industrial hydraulic fluids used in high-risk, high-temperature environments [1]. Its inclusion significantly raises the thermal safety margins of water-glycol bases without negatively altering fluid viscosity.

Waterborne Polyurethane Coatings and Paints

Leveraging its measured coalescent efficiency, diethanolamine borate is highly recommended for advanced paint formulations [2]. It allows manufacturers to increase the conditional hardness of polyurethane dispersions by up to 17% over traditional Texanol additives, ensuring highly durable finishes.

Antiwear Lubricants and Metalworking Fluids

Due to its ability to form stable, moisture-responsive tribofilms on ferrous surfaces, diethanolamine borate is a critical additive for cutting fluids and engine oils [3]. It provides enhanced friction reduction and rust inhibition compared to simple boric acid, extending tool and engine lifespan.

Synthesis of Intumescent Flame Retardants

Diethanolamine borate serves as a critical P-N-B synergistic precursor for manufacturing poly(phenyl phosphamide spirocyclic diethanolamine borate) (PPSDB) [4]. This application is essential for producing high-performance polyethylene composites that require strict melt-drip elimination during combustion.

Application Fit Matrix

Application
Selection Property
Validation Focus
Low-VOC, high-hardness waterborne coatings
Coalescent replacement with improved hardness
Conditional hardness performance in target paint system
Water-based metalworking fluids
Integrated low-foam corrosion inhibition and pH buffering
Rust protection duration and foam control in synthetic fluid formulations
Wood preservative systems
Complete biostability surface modification
Biological degradation prevention on cellulosic substrates
Recycled water cooling system corrosion inhibitors
Patented formulation baseline with multi-metal protection
Corrosion inhibition efficacy in specific water chemistry conditions

Physical Description

Liquid

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

6

Exact Mass

167.0965027 g/mol

Monoisotopic Mass

167.0965027 g/mol

Heavy Atom Count

11

Related CAS

93859-15-5
93924-91-5

General Manufacturing Information

Computer and Electronic Product Manufacturing
Transportation Equipment Manufacturing
Machinery Manufacturing
Fabricated Metal Product Manufacturing
Electrical Equipment, Appliance, and Component Manufacturing
Boric acid (H3BO3), compd. with 2,2'-iminobis[ethanol] (1:1): ACTIVE
Boric acid (H3BO3), compd. with 2,2'-iminobis[ethanol]: ACTIVE
Boric acid, compd. with 2,2'-iminobis[ethanol] (1:?): ACTIVE

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